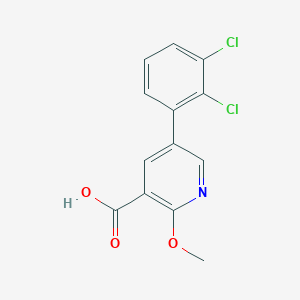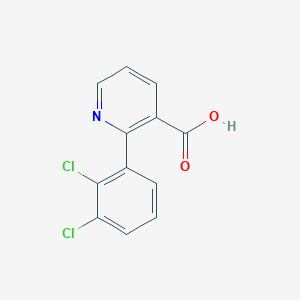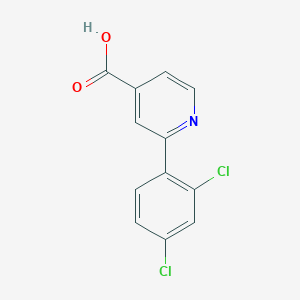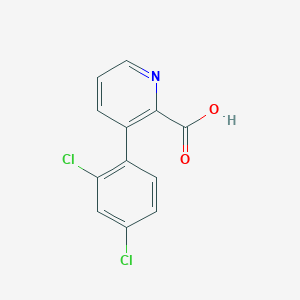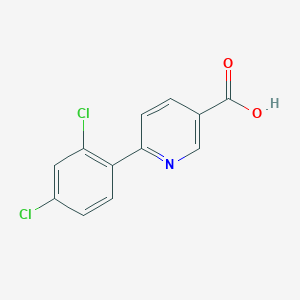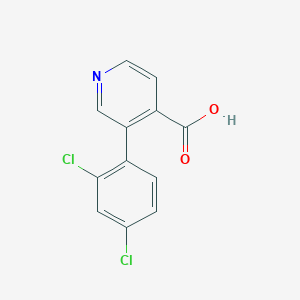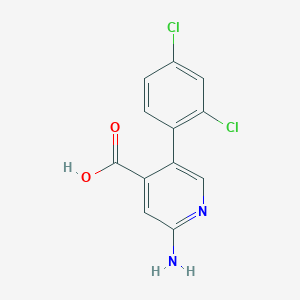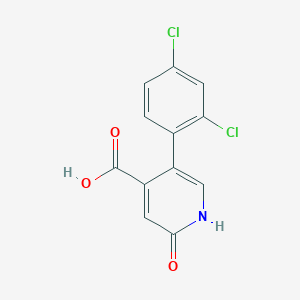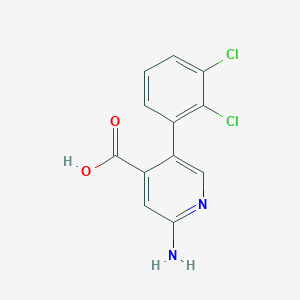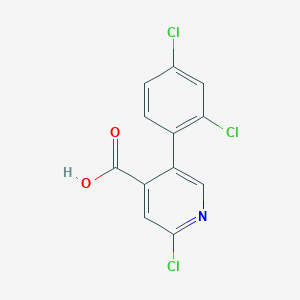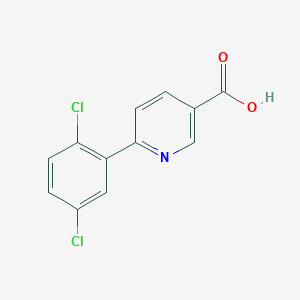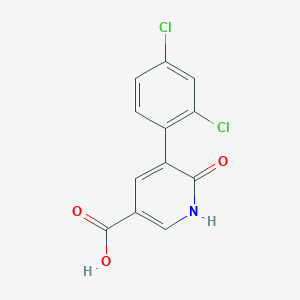
5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid, 95% (5-(2,4-DCPHN) is a synthetic compound that has been studied for its potential applications in various scientific and medical fields. Its structure is composed of two chlorine atoms, a phenyl ring, and a hydroxyl group attached to a nicotinic acid, making it a derivative of nicotinic acid. It is a white crystalline solid with a molecular weight of 271.7 g/mol. 5-(2,4-DCPHN) has been studied for its potential applications in various scientific and medical fields due to its unique properties.
科学研究应用
5-(2,4-DCPHN) has been studied for its potential applications in various scientific and medical fields. It has been studied for its ability to act as a chelating agent, meaning it can bind to metal ions and form complexes. This property has been studied for its potential use in the removal of heavy metal pollutants from water, as well as its potential use as an anti-inflammatory agent. 5-(2,4-DCPHN) has also been studied for its potential use as an antioxidant, and its ability to inhibit the growth of certain bacteria and fungi.
作用机制
The mechanism of action of 5-(2,4-DCPHN) is not fully understood, though it is believed to act as a chelating agent. This means that it can bind to metal ions, such as iron, and form complexes. This binding is thought to be due to the presence of the two chlorine atoms, as well as the hydroxyl group and the phenyl ring. It is also believed that the compound can act as an antioxidant, and can inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DCPHN) are not yet fully understood. However, it is believed to act as an antioxidant, and can inhibit the growth of certain bacteria and fungi. It is also believed to act as a chelating agent, meaning it can bind to metal ions and form complexes. This property has been studied for its potential use in the removal of heavy metal pollutants from water, as well as its potential use as an anti-inflammatory agent.
实验室实验的优点和局限性
The advantages of using 5-(2,4-DCPHN) in laboratory experiments are that it is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it has a wide range of potential applications, including its ability to act as a chelating agent, an antioxidant, and an anti-inflammatory agent. Its low toxicity and low cost also make it an attractive compound for use in laboratory experiments.
However, there are some limitations to using 5-(2,4-DCPHN) in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on humans and animals are not yet known. Additionally, its solubility in water is limited, making it difficult to use in aqueous solutions.
未来方向
The potential applications of 5-(2,4-DCPHN) are vast, and there are a number of potential future directions for research. These include further research into its mechanism of action, its effects on humans and animals, and its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as an antioxidant and its ability to bind to metal ions could lead to potential applications in the removal of heavy metal pollutants from water. Finally, further research into its solubility in water could lead to potential applications in aqueous solutions.
合成方法
5-(2,4-DCPHN) can be synthesized through a number of methods, the most common being a reaction between 2,4-dichlorophenol and sodium hydroxide. This reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction produces an insoluble product, which is then filtered and recrystallized to obtain a pure product. Other methods of synthesis include using a sodium borohydride reduction or an oxidation reaction.
属性
IUPAC Name |
5-(2,4-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(10(14)4-7)9-3-6(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAYAWIUFCOBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688006 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-67-2 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

